molecular formula C12H24N2O3 B2381872 Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate CAS No. 2168976-91-6

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate

Cat. No.: B2381872
CAS No.: 2168976-91-6
M. Wt: 244.335
InChI Key: DRVZPOQUNBILBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethyl-substituted morpholine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 4-formylmorpholine-4-carboxylate with an appropriate aminomethylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include formaldehyde and amines, which react with the formyl group to introduce the aminomethyl functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in covalent bonding with reactive sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(aminomethyl)morpholine-4-carboxylate
  • Tert-butyl 2-(aminomethyl)-5-methylmorpholine-4-carboxylate
  • Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-4-carboxylate

Uniqueness

Tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and research.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVZPOQUNBILBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168976-91-6
Record name tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.